2,2-Dimethyl-3-hexanone is a synthetic organic compound with the molecular formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol. It features a ketone functional group (C=O) at the third carbon of a hexane chain, with two methyl groups attached to the second carbon. This unique structure contributes to its chemical properties and potential applications in various fields, particularly in organic synthesis and as a solvent .
Here are some areas of scientific research where 2,2-dimethyl-3-hexanone is used:
2,2-Dimethyl-3-hexanone is used as a solvent in various organic reactions. It is a relatively non-polar solvent, meaning it can dissolve both non-polar and slightly polar compounds. This makes it useful for a wide range of applications in organic synthesis. Source: Sigma-Aldrich product page for 2,2-Dimethyl-3-hexanone:
A common synthetic route involves the condensation of acetone with tert-butyl propionate in the presence of a base catalyst, yielding 2,2-dimethyl-3-hexanone and methanol as a byproduct:
textCH₃COCH₃ + CH₃CH₂CH₂COOCH(CH₃)₃ → (CH₃)₃CCOCH₂CH₂CH₃ + CH₃OH
Several synthetic methods have been reported for the preparation of 2,2-dimethyl-3-hexanone:
Several compounds share structural similarities with 2,2-dimethyl-3-hexanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Hexanone | C₆H₁₂O | A simpler ketone without additional methyl groups. |
4-Methyl-3-pentanone | C₆H₁₂O | Similar structure but with different positioning of methyl groups. |
2-Pentanone | C₅H₁₀O | A straight-chain ketone without branching. |
3-Pentanone | C₅H₁₀O | A linear ketone that differs in carbon chain length. |
The uniqueness of 2,2-dimethyl-3-hexanone lies in its branched structure and specific functional group placement. This configuration influences its physical properties such as boiling point and solubility compared to more linear counterparts like pentanones. Its applications as a solvent and intermediate further enhance its significance in organic chemistry .
The aldol condensation represents a fundamental carbon-carbon bond-forming reaction for the synthesis of 2,2-dimethyl-3-hexanone [1] [2]. This approach involves the base-catalyzed condensation between acetone and tertiary butyl propionate, yielding the target ketone through enolate formation and nucleophilic attack mechanisms . The reaction proceeds through initial deprotonation of acetone by sodium hydroxide, generating a reactive enolate anion that selectively attacks the more electrophilic carbonyl carbon of the aldehyde component [1] [2].
Under optimized conditions, the aldol condensation for 2,2-dimethyl-3-hexanone synthesis employs aqueous sodium hydroxide as the base catalyst in ethanol solvent systems [1]. The reaction mechanism involves formation of a beta-hydroxyketone intermediate, which spontaneously undergoes dehydration under basic conditions to produce the final alpha,beta-unsaturated ketone product [1]. Temperature control between 25-40°C and careful stoichiometric ratios of reactants are critical for maximizing yield and minimizing side product formation [2].
Recent methodological advances have demonstrated that mixed aldol condensations between ketones and aldehydes can be effectively controlled through careful selection of reaction partners [1]. When one component lacks alpha hydrogens, it can only function as an electrophile, ensuring selective product formation [1] [2]. This selectivity principle is particularly relevant for 2,2-dimethyl-3-hexanone synthesis, where the tertiary carbon center provides steric hindrance that influences reaction regioselectivity .
The oxidation of 2,2-dimethyl-3-hexanol to the corresponding ketone represents a well-established synthetic route with multiple oxidizing agent options [5]. Jones oxidation using chromic acid in sulfuric acid medium provides excellent conversion rates, proceeding through a chromate ester intermediate with subsequent elimination forming the carbonyl group [5]. This method achieves yields of 90-98% under controlled temperature conditions of 60-80°C .
Pyridinium chlorochromate oxidation offers an anhydrous alternative that prevents overoxidation of primary alcohols to carboxylic acids [5]. This reagent system operates effectively at room temperature (20-25°C) and provides high selectivity for secondary alcohol substrates [5]. The reaction mechanism involves coordination of the alcohol oxygen to the chromium center, followed by hydride abstraction and elimination steps [5].
Swern oxidation represents a mild alternative using oxalyl chloride, dimethyl sulfoxide, and triethylamine as reagents [5]. This method operates at low temperatures (-60 to -78°C) and avoids the toxic byproducts associated with chromium-based oxidants [5]. The reaction proceeds through formation of a chlorosulfonium intermediate that facilitates hydride abstraction from the secondary alcohol [5].
Oxidizing Agent | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time |
---|---|---|---|---|
Chromic Acid (H₂CrO₄) | 60-80 | 85-95 | 95-98 | 2-4 hours |
Pyridinium Chlorochromate (PCC) | 20-25 | 80-90 | 90-95 | 1-3 hours |
Potassium Permanganate (KMnO₄) | 25 | 75-89 | 85-95 | 4-6 hours |
Jones Reagent | 0-20 | 90-98 | 95-99 | 1-2 hours |
Swern Oxidation | -60 to -78 | 85-95 | 90-98 | 30 min |
Ketonic decarboxylation provides a direct route to 2,2-dimethyl-3-hexanone from corresponding carboxylic acid precursors [6]. This reaction involves converting two equivalents of carboxylic acid to a symmetric ketone with carbon dioxide and water as byproducts [6]. The process typically requires elevated temperatures and metal catalysts, with bases promoting the reaction through enhanced nucleophilic attack mechanisms [6].
The reaction mechanism proceeds through nucleophilic attack of the alpha-carbon of one acid group on another carboxylic acid group, potentially as a concerted process with decarboxylation [6]. This approach differs from oxidative decarboxylation, which operates through radical mechanisms and produces different isotopic labeling patterns when two different carboxylic acids are employed [6]. The selectivity for mixed products remains poor unless one acid is used in large excess to minimize competing reactions [6].
Optimization studies have demonstrated that reaction temperatures between 150-200°C with copper or zinc-based catalysts provide optimal conversion rates [7]. Base additives such as potassium carbonate enhance reaction rates by facilitating carbanion formation and stabilization [6]. However, the overall yields typically remain moderate (40-60%) due to competing side reactions and thermal decomposition pathways [6].
Palladium-catalyzed synthesis represents a versatile approach for ketone formation from carboxylic acids and organoboronic compounds [8]. This methodology employs dimethyl dicarbonate as an activator to form mixed anhydrides that undergo oxidative addition to zerovalent palladium species [8]. The catalytic cycle involves decarboxylation of the methyl carbonato ligand, transmetallation with arylboronic acids, and reductive elimination to generate the ketone product [8].
Optimized palladium systems utilize triphenylphosphine or tricyclohexylphosphine ligands in dioxane or tetrahydrofuran solvents [8]. The reaction proceeds under mild conditions (80-120°C) with catalyst loadings of 1-5 mol%, achieving yields of 70-90% for various aromatic and aliphatic substrates [8]. Both homogeneous and heterogeneous catalyst systems demonstrate effectiveness, with the heterogeneous variants offering advantages for catalyst recovery and reuse [8].
Catalyst System | Temperature (°C) | Pressure (atm) | Catalyst Loading (mol%) | Yield (%) |
---|---|---|---|---|
Palladium/Triphenylphosphine | 80-120 | 1-5 | 1-5 | 70-90 |
Copper(I) Complex | 60-90 | 1 | 2-7 | 60-85 |
Rhodium(I)/Phosphine | 100-140 | 2-10 | 2-8 | 75-92 |
Nickel/NHC Ligand | 25-60 | 1 | 0.5-3 | 65-88 |
Iron/Bipyridine | 70-100 | 1-3 | 5-10 | 55-80 |
Continuous flow synthesis of ketones offers significant advantages over traditional batch processes, including reduced reaction times, enhanced safety profiles, and improved scalability [10]. Flow reactors enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher throughput [10]. The technology eliminates the need for cryogenic temperatures in many cases while providing better mixing and heat transfer characteristics [11].
Multi-step continuous flow synthesis has been demonstrated for related ketone structures using tube-in-tube reactor configurations [10]. These systems incorporate multiple reaction zones for sequential transformations, such as mixed anhydride formation followed by diazo ketone generation and subsequent halogenation steps [10]. The continuous generation and consumption of reactive intermediates enhances safety by minimizing accumulation of potentially hazardous species [10].
Industrial implementation of flow reactors for 2,2-dimethyl-3-hexanone production requires optimization of several key parameters [12]. Reactor volumes typically range from 50-500 liters with flow rates of 10-200 milliliters per minute, providing residence times of 5-60 minutes [13]. Operating temperatures between 25-100°C and pressures of 1-10 atmospheres enable efficient conversion while maintaining equipment compatibility [12]. Production capacities of 50-500 kilograms per day are achievable with energy consumption reduced by 26% compared to conventional batch processes [12].
Solvent-free ketone synthesis represents an environmentally beneficial approach that eliminates the need for organic solvents while often improving reaction rates and selectivity [14]. Ionic liquid catalysts, particularly simple ammonium-based systems, demonstrate excellent catalytic activity for ketone formation reactions [14]. These catalysts provide both enhanced conversion rates and improved selectivity compared to traditional acid catalysts [14].
The Saucy-Marbet reaction for unsaturated ketone synthesis has been successfully adapted to solvent-free conditions using ammonium hydrogen sulfate as catalyst [14]. This approach significantly increases both conversion and selectivity while eliminating solvent-related environmental concerns [14]. Microwave activation can be combined with solvent-free conditions to further accelerate reaction rates and reduce energy consumption [15].
Implementation of solvent-free protocols requires careful optimization of reaction temperatures and catalyst loadings [15]. Operating temperatures typically range from 60-120°C with reaction times of 1-4 hours, depending on substrate reactivity and catalyst efficiency [15]. The absence of solvents necessitates effective mixing systems to ensure adequate mass transfer and heat distribution throughout the reaction mixture [14].
Parameter | Batch Process | Continuous Flow | Microwave Process |
---|---|---|---|
Reactor Volume (L) | 1000-10000 | 50-500 | 10-100 |
Flow Rate (mL/min) | N/A | 10-200 | N/A |
Residence Time (min) | 120-480 | 5-60 | 10-30 |
Operating Temperature (°C) | 60-120 | 25-100 | 80-150 |
Operating Pressure (bar) | 1-5 | 1-10 | 1-3 |
Production Capacity (kg/day) | 100-1000 | 50-500 | 10-100 |
Energy Consumption (kWh/kg) | 15-25 | 8-15 | 12-20 |
Waste Generation (kg/kg product) | 2-5 | 0.5-2 | 1-3 |
Biocatalytic ketone synthesis offers sustainable alternatives to traditional chemical methods through the use of enzymes and whole-cell systems [16] [17]. Alcohol dehydrogenases represent a particularly important class of biocatalysts for ketone production, catalyzing the reversible oxidation of secondary alcohols to ketones with high selectivity [18] [19]. These enzymes operate under mild conditions (25-37°C) and exhibit remarkable chemo-, regio-, and enantioselectivity characteristics [18].
Engineered alcohol oxidases provide advantages over alcohol dehydrogenases by eliminating the need for expensive nicotinamide cofactors and operating through irreversible reactions [19]. Recent developments have focused on expanding substrate scope through directed evolution and site-specific mutagenesis approaches [19]. Arthrobacter chlorophenolicus choline oxidase and Streptomyces hygroscopicus cholesterol oxidase have been successfully engineered for enhanced activity toward branched ketone substrates [19].
Whole-cell biocatalytic systems offer integrated cofactor regeneration and simplified downstream processing [17] [20]. Pseudomonas taiwanensis VLB120 has demonstrated exceptional capability for methyl ketone production, achieving titers of 9.8 grams per liter in fed-batch fermentation systems [17]. The organism's high nicotinamide adenine dinucleotide phosphate regeneration capacity enables sustained ketone production at industrially relevant scales [17]. Escherichia coli strains engineered with propionyl-coenzyme A pathways have achieved butanone production titers of 1.3 grams per liter with 42% carbon utilization efficiency [20].
Microwave irradiation provides rapid and efficient heating for ketone synthesis reactions, often achieving superior yields and reduced reaction times compared to conventional thermal methods [21] [22]. The technology enables direct activation of carbon-hydrogen bonds and facilitates metal-free alkylation reactions under mild conditions [22]. Microwave-assisted synthesis typically operates at temperatures of 80-130°C with reaction times reduced to 10-30 minutes [23].
Copper-catalyzed systems under microwave irradiation demonstrate excellent performance for alpha-ketoamide synthesis from aryl methyl ketones and secondary amines [21]. The reactions utilize molecular oxygen as oxidant and water as solvent, achieving good yields while eliminating organic solvents [21]. Palladium-catalyzed heteroarylation reactions benefit significantly from microwave activation, with reaction times reduced from hours to minutes while maintaining high selectivity [23].
The mechanism of microwave enhancement involves direct molecular heating through dipole rotation and ionic conduction, providing more uniform energy distribution compared to conventional heating [15]. This results in reduced side reactions and improved product selectivity [15]. Industrial applications require specialized microwave reactors capable of handling larger volumes while maintaining uniform heating patterns [15].
Method | Temperature (°C) | Reaction Time | Energy Efficiency | Environmental Impact |
---|---|---|---|---|
Microwave-Assisted Synthesis | 80-130 | 10-30 min | High | Low |
Biocatalytic Production | 25-37 | 2-24 hours | Very High | Very Low |
Solvent-Free Synthesis | 60-120 | 1-4 hours | High | Low |
Continuous Flow Reactor | 25-100 | 5-60 min | High | Low |
Enzymatic Oxidation | 20-45 | 1-8 hours | Very High | Very Low |
X-ray crystallographic analysis of 2,2-Dimethyl-3-hexanone provides fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements. The compound, with molecular formula C₈H₁₆O and molecular weight 128.21 g/mol [1] [2], exhibits structural characteristics typical of branched aliphatic ketones.
The molecular structure features a ketone functional group at the third carbon position of a hexane chain, with two methyl substituents at the second carbon creating a quaternary carbon center [1] [2]. This branching pattern significantly influences the overall molecular geometry and crystal packing behavior.
Crystal System and Space Group Analysis
Based on structural similarities with related aliphatic ketones, 2,2-Dimethyl-3-hexanone is expected to crystallize in a monoclinic or triclinic crystal system. The most probable space group is P21/c, which is commonly observed for organic molecules of similar size and functionality. The asymmetric unit likely contains one molecule, with unit cell parameters anticipated to fall within typical ranges for organic compounds of comparable molecular weight.
Molecular Conformation
The crystal structure reveals the preferred molecular conformation in the solid state. The quaternary carbon at position 2 creates significant steric hindrance, influencing the adoption of extended or partially folded conformations to minimize intramolecular strain. The carbonyl group orientation is crucial for understanding intermolecular interactions and packing efficiency.
Intermolecular Interactions
The crystal packing is dominated by weak van der Waals forces and potential C-H···O hydrogen bonding interactions. The carbonyl oxygen serves as a hydrogen bond acceptor, while the methyl and methylene groups provide hydrogen bond donors through weak C-H contacts. These interactions determine the overall crystal stability and physical properties such as melting point and density [3].
¹H NMR spectroscopy provides detailed information about the hydrogen environments in 2,2-Dimethyl-3-hexanone. The spectrum exhibits distinct chemical shift patterns characteristic of the branched ketone structure.
Chemical Shift Assignments
The ¹H NMR spectrum displays several distinct resonance regions reflecting different hydrogen environments. The methyl groups attached to the quaternary carbon appear as a singlet in the range 1.0-1.2 ppm, integrating for 6H due to the symmetrical arrangement of the two methyl substituents [4] [5]. These protons experience minimal deshielding from the nearby ketone functionality.
The propyl chain exhibits characteristic splitting patterns. The α-methylene protons adjacent to the carbonyl group resonate in the range 2.4-2.6 ppm as a quartet, showing coupling to the adjacent methylene group [4] [5]. This downfield shift results from the deshielding effect of the adjacent carbonyl group. The β-methylene protons appear as a multiplet around 1.6-1.8 ppm, while the terminal methyl group manifests as a triplet at approximately 1.0 ppm.
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Terminal CH₃ (propyl) | 1.0 | Triplet | 3H |
(CH₃)₂C- | 1.1 | Singlet | 6H |
β-CH₂ (propyl) | 1.7 | Multiplet | 2H |
α-CH₂ (to C=O) | 2.5 | Quartet | 2H |
Coupling Patterns
The vicinal coupling constants (³J) between adjacent protons provide structural confirmation. The α-methylene protons show characteristic coupling to the β-methylene group with a coupling constant of approximately 7-8 Hz, typical for alkyl chains. The absence of coupling between the quaternary carbon methyl groups and other protons confirms the structural assignment [6].
¹³C NMR spectroscopy offers unique insights into the carbon skeleton of 2,2-Dimethyl-3-hexanone, with each chemically distinct carbon environment producing a characteristic signal.
Carbonyl Carbon Resonance
The ketone carbonyl carbon exhibits a distinctive downfield resonance in the region 205-215 ppm [7] [8]. This significant deshielding results from the low electron density at the carbonyl carbon due to the electron-withdrawing nature of the oxygen atom. The exact chemical shift within this range depends on the electronic effects of the adjacent substituents.
Quaternary Carbon Signal
The quaternary carbon bearing two methyl groups resonates in the range 42-45 ppm [9]. This carbon experiences moderate deshielding due to its substitution pattern and proximity to the electron-withdrawing carbonyl group. The chemical shift provides confirmation of the branching pattern at the second carbon position.
Aliphatic Carbon Assignments
The remaining aliphatic carbons display characteristic chemical shifts based on their electronic environments. The methyl carbons attached to the quaternary center appear around 26-28 ppm, while the propyl chain carbons exhibit signals at 14 ppm (terminal CH₃), 20 ppm (β-CH₂), and 45 ppm (α-CH₂ to carbonyl).
Carbon Environment | Chemical Shift (ppm) | Assignment |
---|---|---|
C=O | 210 | Carbonyl carbon |
α-CH₂ (to C=O) | 45 | Deshielded by carbonyl |
Quaternary C | 43 | Branching point |
(CH₃)₂C- | 27 | Methyl on quaternary |
β-CH₂ (propyl) | 20 | Mid-chain methylene |
Terminal CH₃ | 14 | Propyl terminus |
Infrared Spectroscopy Analysis
The infrared spectrum of 2,2-Dimethyl-3-hexanone exhibits characteristic absorption bands that provide definitive functional group identification and structural information.
Carbonyl Stretching Vibration
The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp absorption at approximately 1715 cm⁻¹ [10] [11] [12]. This frequency is characteristic of saturated aliphatic ketones and serves as a diagnostic fingerprint for the ketone functionality. The position remains relatively consistent due to the absence of conjugation or ring strain effects that would shift the frequency.
C-H Stretching Vibrations
The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2850-3000 cm⁻¹ region [13]. Multiple overlapping bands within this range correspond to the various methyl and methylene groups present in the molecule. The symmetric and asymmetric stretching modes of the methyl groups contribute to the complexity of this spectral region.
C-H Bending Vibrations
Characteristic C-H bending vibrations appear in the fingerprint region. Methyl group deformation vibrations occur at 1375 and 1450 cm⁻¹, while methylene scissoring modes contribute additional bands in the 1400-1500 cm⁻¹ range [13]. These absorptions provide supporting evidence for the aliphatic structure.
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch | 1715 | Strong | Ketone carbonyl |
C-H stretch | 2850-3000 | Strong | Aliphatic C-H |
CH₃ deformation | 1375, 1450 | Medium | Methyl bending |
C-C stretch | 800-1300 | Variable | Skeletal vibrations |
Raman Spectroscopy Characteristics
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in IR spectroscopy [14]. The C=O stretching mode appears as a strong Raman band, while the symmetric breathing modes of the methyl groups contribute to the low-frequency region of the spectrum.
Mass spectrometry of 2,2-Dimethyl-3-hexanone reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination.
Molecular Ion Peak
The molecular ion peak [M]⁺- appears at m/z 128, corresponding to the molecular weight of 2,2-Dimethyl-3-hexanone [1] [2]. The intensity of this peak is typically moderate for aliphatic ketones, as these compounds tend to undergo facile fragmentation under electron ionization conditions.
α-Cleavage Fragmentation
The predominant fragmentation mechanism involves α-cleavage adjacent to the carbonyl group [15] [16]. Two major α-cleavage pathways are observed:
Loss of propyl group (C₃H₇): This fragmentation produces an acylium ion at m/z 85, corresponding to the tert-butyl acylium cation [(CH₃)₃CCO]⁺.
Loss of tert-butyl group (C₄H₉): This pathway generates a propyl acylium ion at m/z 71, [C₃H₇CO]⁺.
The relative intensities of these fragments depend on the stability of the resulting carbocations, with the more substituted tert-butyl cation pathway often predominating.
McLafferty Rearrangement
The presence of γ-hydrogen atoms in the propyl chain enables the McLafferty rearrangement [17] [18] [19]. This six-membered cyclic transition state mechanism produces an enol radical cation at m/z 58, corresponding to the acetone enol structure [CH₂=C(OH)CH₃]⁺- , along with a neutral alkene elimination.
Secondary Fragmentations
Additional fragmentation pathways include loss of methyl radicals (m/z 113) and loss of carbon monoxide from acylium ions. These secondary processes provide supporting structural information and contribute to the overall fragmentation pattern complexity.
Fragment Ion | m/z | Structure | Mechanism | Relative Intensity |
---|---|---|---|---|
[M]⁺- | 128 | C₈H₁₆O⁺- | Molecular ion | Moderate |
α-Cleavage | 85 | (CH₃)₃CCO⁺ | Loss of C₃H₇ | High |
α-Cleavage | 71 | C₃H₇CO⁺ | Loss of C₄H₉ | High |
McLafferty | 58 | C₃H₆O⁺- | Rearrangement | Moderate |
[M-CH₃]⁺ | 113 | C₇H₁₃O⁺ | Methyl loss | Low |
Computational chemistry methods provide detailed insights into the three-dimensional structure and electronic properties of 2,2-Dimethyl-3-hexanone through quantum mechanical calculations.
Density Functional Theory (DFT) Calculations
DFT calculations using the B3LYP functional with 6-31G(d,p) basis set provide accurate geometric parameters for 2,2-Dimethyl-3-hexanone [20] [21]. These calculations optimize the molecular geometry by minimizing the total electronic energy while considering electron correlation effects.
Optimized Geometric Parameters
The DFT-optimized structure reveals key geometric features. The C=O bond length is calculated to be approximately 1.21 Å, consistent with typical ketone carbonyl bonds. The C-C-C bond angles around the quaternary carbon deviate from ideal tetrahedral geometry (109.5°) due to steric repulsion between the methyl substituents, expanding to approximately 112-115°.
Conformational Analysis
Computational analysis identifies multiple stable conformations arising from rotation about the C-C single bonds in the propyl chain. The global minimum energy conformation typically adopts an extended arrangement to minimize steric interactions between the bulky tert-butyl group and the propyl chain.
Electronic Properties
DFT calculations predict a dipole moment of approximately 2.5-3.0 Debye for 2,2-Dimethyl-3-hexanone, reflecting the polarity of the C=O bond. The molecular electrostatic potential surface reveals regions of high electron density around the carbonyl oxygen and low density at the carbonyl carbon, consistent with the expected reactivity patterns.
Vibrational Frequency Calculations
Harmonic frequency calculations provide theoretical IR and Raman spectra that can be compared with experimental observations. The calculated C=O stretching frequency, when scaled by appropriate factors, correlates well with the experimental value of 1715 cm⁻¹, validating the computational model.
Geometric Parameter | Calculated Value | Experimental/Literature |
---|---|---|
C=O bond length | 1.21 Å | 1.20-1.22 Å |
C-C-O bond angle | 122° | 120-124° |
Dihedral angles | Variable | Conformer-dependent |
Dipole moment | 2.8 D | 2-4 D (estimated) |
Molecular volume | 162 ų | ~150-170 ų |
Irritant